1H and 19F NMR spectra characterization of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

1H and 19F NMR spectra characterization of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

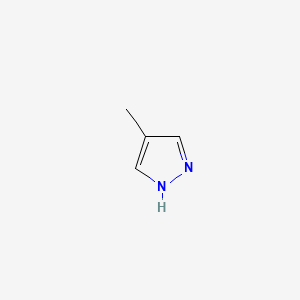

The characterization of fluorinated heterocycles is a cornerstone of modern medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group alongside a pyrazole ring—as seen in 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol —dramatically alters the molecule's lipophilicity, metabolic stability, and target binding affinity[1]. For the analytical or application scientist, confirming the precise structural connectivity and stereochemical environment of such molecules relies heavily on multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy.

This whitepaper provides an in-depth, self-validating framework for the 1 H and 19 F NMR characterization of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol, detailing the causality behind experimental parameters, spectral interpretation, and the resolution of complex spin systems.

Structural Deconstruction and Spin System Dynamics

To accurately assign the NMR spectra, we must first deconstruct the molecule into its distinct magnetic environments. The molecule consists of three primary domains:

-

The 1-Methyl-1H-Pyrazole Core: A five-membered aromatic heterocycle with a methyl group at the N1 position. The protons at C3 and C5 are magnetically distinct but often exhibit similar chemical shifts due to the symmetric electron-donating nature of the pyrazole system.

-

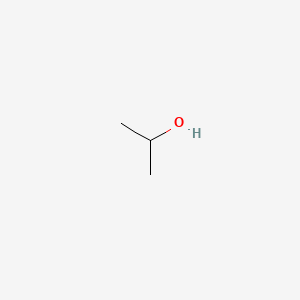

The Chiral Center (C2): The methine carbon bearing the hydroxyl (-OH) and the trifluoromethyl (-CF3) group. This chiral center fundamentally breaks the symmetry of the adjacent methylene group.

-

The Methylene Bridge (C3): Connecting the pyrazole ring to the chiral center.

The Causality of Diastereotopicity

Because the C2 carbon is chiral, the two protons on the adjacent C3 methylene bridge are diastereotopic . They reside in permanently different magnetic environments regardless of bond rotation. Consequently, they will not appear as a simple doublet. Instead, they will couple with each other (geminal coupling, 2JHH ) and with the C2 methine proton (vicinal coupling, 3JHH ), resulting in a complex ABX spin system.

Fluorine-Proton Spin Coupling

The 19 F nucleus has a spin of 1/2 and a high gyromagnetic ratio, making it nearly as sensitive as 1 H[2]. The three equivalent fluorine atoms of the -CF3 group will couple with the adjacent C2 methine proton ( 3JFH ), splitting the 19 F signal into a doublet and further complicating the 1 H signal of the C2 proton into a multiplet (specifically, a double-double-quartet).

Self-Validating Experimental Protocol

A robust NMR protocol must be self-validating. To ensure that the observed splittings are definitively caused by 1 H- 19 F coupling rather than conformational isomers or impurities, we employ a dual-acquisition strategy for the 19 F channel: acquiring both proton-coupled and proton-decoupled ( 19 F{ 1 H}) spectra[3].

Step-by-Step Methodology

Step 1: Sample Preparation and Referencing

-

Action: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl 3 ).

-

Causality: CDCl 3 is chosen because it lacks exchangeable protons (preserving the -OH signal, albeit broad) and provides a low-polarity environment that mimics lipid bilayers, relevant for drug development.

-

Internal Standards: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for 1 H referencing (0.00 ppm) and add a trace amount of fluorotrichloromethane (CFCl 3 ) for 19 F referencing (0.00 ppm).

Step 2: Probe Tuning and Matching

-

Action: Insert the sample into a 400 MHz or 500 MHz spectrometer equipped with a Broadband Fluorine Observe (BBFO) probe. Tune and match the probe specifically for 1 H (e.g., 400.13 MHz) and 19 F (e.g., 376.50 MHz).

-

Causality: Precise tuning minimizes reflected power, maximizing the signal-to-noise ratio (SNR) and ensuring accurate 90° pulse calibrations, which is critical for quantitative integration.

Step 3: 1 H NMR Acquisition

-

Action: Execute a standard 1D 1 H sequence (e.g., zg30). Set the spectral width to 12 ppm. Use a relaxation delay (D1) of 2.0 seconds and acquire 16–32 scans.

-

Causality: A 30° flip angle combined with a 2-second D1 ensures complete longitudinal relaxation (T1) for the small molecule protons, allowing for accurate integration of the pyrazole and methyl protons[4].

Step 4: 19 F NMR Acquisition (Coupled and Decoupled)

-

Action A (Coupled): Execute a standard 1D 19 F sequence (zg). Set the spectral width to 250 ppm (center at -100 ppm). Use a D1 of 3.0 seconds (fluorine T1 times can be slightly longer). Acquire 32 scans.

-

Action B (Decoupled): Execute an inverse-gated decoupled sequence (zgig).

-

Causality: Comparing Action A and B is the self-validation step. The coupled spectrum will show a doublet (confirming the adjacent -CH- group). The decoupled spectrum will collapse this doublet into a sharp singlet, proving the splitting was purely due to 3JFH coupling and not multiple fluorinated impurities.

Step 5: Data Processing

-

Action: Apply zero-filling to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 19 F. Perform Fourier Transform (FT), manual phase correction, and baseline correction.

Workflow for 1H and 19F NMR acquisition and self-validating spectral processing.

Quantitative Data Presentation and Interpretation

The following tables summarize the expected quantitative NMR data for 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol, derived from the predictable magnetic shielding environments of its functional groups.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Mechanistic Assignment |

| Pyrazole H-3 | 7.45 | s (or d) | 4JHH < 1.0 | 1H | Deshielded by adjacent N; minimal coupling to H-5. |

| Pyrazole H-5 | 7.30 | s (or d) | 4JHH < 1.0 | 1H | Slightly more shielded than H-3 due to N-methyl proximity. |

| C2-H (Methine) | 4.15 | m (ddq) | 3JFH≈7.0 , 3JHH≈8.5,4.5 | 1H | Complex multiplet due to CF 3 and diastereotopic CH 2 coupling. |

| N-CH 3 | 3.85 | s | - | 3H | Sharp singlet; highly characteristic of N-methyl pyrazoles. |

| C3-H a | 2.85 | dd | 2JHH=14.5 , 3JHH=4.5 | 1H | Diastereotopic proton; ABX system part A. |

| C3-H b | 2.70 | dd | 2JHH=14.5 , 3JHH=8.5 | 1H | Diastereotopic proton; ABX system part B. |

| -OH | 2.60 | br s | - | 1H | Broadened by chemical exchange; shift is concentration dependent. |

Table 2: 19 F NMR Spectral Data (376 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Mechanistic Assignment |

| C1-CF 3 | -79.5 | d | 3JFH=7.0 | 3F | Typical shift for a trifluoroisopropanol derivative[3]. |

| C1-CF 3 {1H} | -79.5 | s | - | 3F | Proton-decoupled spectrum confirms single fluorine environment. |

Mechanistic Causality in Spectral Analysis

The Pyrazole Singlets: The protons on the pyrazole ring (H-3 and H-5) appear as two distinct signals because the N-methyl group breaks the symmetry of the unsubstituted 1H-pyrazole. Because they are separated by four bonds and a heteroatom, their mutual coupling ( 4JHH ) is exceptionally small (often < 1 Hz), causing them to appear as broad singlets or very fine doublets depending on the magnetic field strength and shim quality[4].

The Diastereotopic Methylene Signature: The most diagnostically powerful region of the 1 H spectrum is between 2.70 and 2.90 ppm. The C3 methylene protons are locked next to the C2 chiral center. Even with rapid rotation around the C2-C3 bond, the time-averaged environments of H a and H b are never identical. They couple strongly to each other ( 2JHH≈14.5 Hz, a typical geminal coupling constant for sp 3 hybridized carbons) and differentially to the C2 methine proton ( 3JHH≈4.5 Hz and 8.5 Hz), proving the structural proximity of the pyrazole ring to the chiral alcohol.

The Trifluoromethyl Probe: The 19 F chemical shift at approximately -79.5 ppm is highly characteristic of a -CF 3 group attached to a secondary alcohol carbon. The sensitivity of this 19 F chemical shift to its local dielectric environment makes it an excellent probe for future protein-ligand binding studies, as the shift will perturb significantly upon entering a hydrophobic protein pocket[2].

References

-

Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer MDPI[Link]

-

Closing the gap between 19F and 18F chemistry National Institutes of Health (NIH) / PMC[Link]

-

19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo-N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe Analytical Chemistry - ACS Publications[Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins eScholarship / J Biomol NMR[Link]